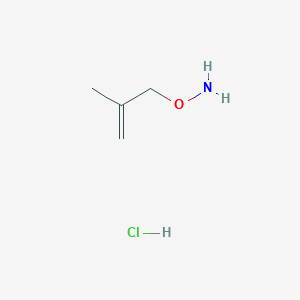

Chlorhydrate de O-(2-méthyl-allyl)-hydroxylamine

Vue d'ensemble

Description

“O-(2-Methyl-allyl)-hydroxylamine hydrochloride” is a chemical compound with the linear formula H2C=C(CH3)CH2NH2 · HCl . It is also known as 2-Methyl-2-propen-1-amine hydrochloride .

Synthesis Analysis

The synthesis of “O-(2-Methyl-allyl)-hydroxylamine hydrochloride” or similar compounds often involves Pd-catalyzed allylic substitutions . In one study, a Pd/(R,R)-DACH-phenyl catalyst was used for the kinetic resolution of O-Boc protected 4-hydroxycyclopentenone . Another approach involves the dehydrative allylation of allyl alcohol with amines in the presence of MoO3/TiO2 as a solid catalyst .

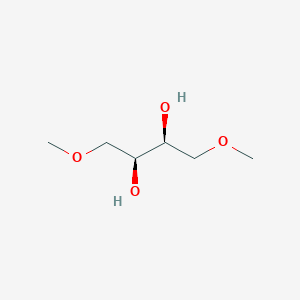

Molecular Structure Analysis

The molecular structure of “O-(2-Methyl-allyl)-hydroxylamine hydrochloride” involves a hydrochloride group attached to a 2-methyl-2-propen-1-amine . The compound has a molecular weight of 107.58 .

Chemical Reactions Analysis

The chemical reactions involving “O-(2-Methyl-allyl)-hydroxylamine hydrochloride” or similar compounds often involve Pd-catalyzed allylic substitutions . These reactions can form many types of bonds, such as C–C, C–N, and C–O bonds . The resulting products can be further transformed by taking advantage of the alkene functionality .

Physical And Chemical Properties Analysis

“O-(2-Methyl-allyl)-hydroxylamine hydrochloride” is a solid compound with a melting point of 179-184 °C (lit.) . It has a molecular weight of 107.58 .

Mécanisme D'action

O-(2-Methyl-allyl)-hydroxylamine hydrochloride acts as an oxidizing agent in the presence of a base, such as sodium hydroxide, and reduces the double bond of aldehydes and ketones to form the corresponding hydroxylamines. O-(2-Methyl-allyl)-hydroxylamine hydrochloride also acts as a reducing agent, reducing the oxidation state of various compounds.

Biochemical and Physiological Effects

O-(2-Methyl-allyl)-hydroxylamine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. O-(2-Methyl-allyl)-hydroxylamine hydrochloride has also been shown to inhibit the activity of enzymes involved in the metabolism of lipids, such as lipoprotein lipase and fatty acid synthase. O-(2-Methyl-allyl)-hydroxylamine hydrochloride has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, such as glucokinase and glucose-6-phosphatase.

Avantages Et Limitations Des Expériences En Laboratoire

O-(2-Methyl-allyl)-hydroxylamine hydrochloride is a versatile reagent and has a number of advantages over other reagents. It is relatively inexpensive to purchase, and it is easy to handle and store. O-(2-Methyl-allyl)-hydroxylamine hydrochloride is also relatively stable and has a long shelf life. However, O-(2-Methyl-allyl)-hydroxylamine hydrochloride is also sensitive to light and moisture and should be stored in a cool, dry place. O-(2-Methyl-allyl)-hydroxylamine hydrochloride is also toxic and should be handled with care.

Orientations Futures

There are a number of potential future directions for O-(2-Methyl-allyl)-hydroxylamine hydrochloride research. One potential direction is the development of new synthetic methods utilizing O-(2-Methyl-allyl)-hydroxylamine hydrochloride as a reagent. Another potential direction is the development of new pharmaceuticals utilizing O-(2-Methyl-allyl)-hydroxylamine hydrochloride as a starting material. Additionally, O-(2-Methyl-allyl)-hydroxylamine hydrochloride could be used in the development of new polymers, such as polyurethanes, polyamides, and polyesters. Finally, O-(2-Methyl-allyl)-hydroxylamine hydrochloride could be used in the development of new biocatalysts, such as enzymes or antibodies, for use in various laboratory experiments.

Applications De Recherche Scientifique

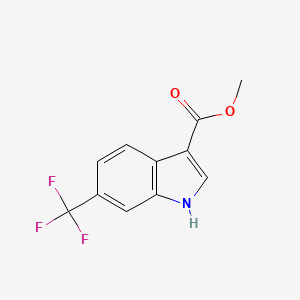

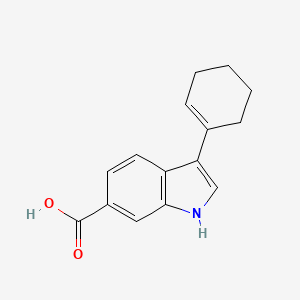

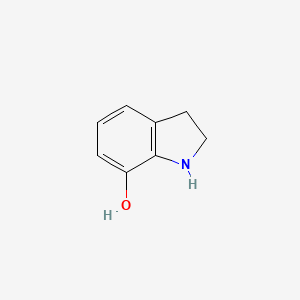

Synthèse des dérivés de l'indole

Ce composé joue un rôle important dans la synthèse des dérivés de l'indole, qui sont des fragments prédominants présents dans certaines alcaloïdes . Les indoles sont un système hétérocyclique important dans les produits naturels et les médicaments, et ils jouent un rôle majeur en biologie cellulaire . L'application de dérivés de l'indole en tant que composés biologiquement actifs pour le traitement des cellules cancéreuses, des microbes et de différents types de troubles dans le corps humain a attiré une attention croissante ces dernières années .

Réaction d'amination réductrice C(sp 2)–H

Le composé est utilisé dans la réaction des o-nitrostyrènes en utilisant une solution aqueuse de chlorure de titane(III) à température ambiante, ce qui donne des indoles par une réaction d'amination réductrice formelle C(sp 2)–H . Cette réaction fournit une méthode pour la synthèse d'indoles 2,3-difonctionnalisés .

Réactions du groupe allyle

Le composé contient un groupe allyle, qui est susceptible de subir une série de réactions avec l'oxygène (O 2), en commençant par la peroxydation lipidique . Les produits comprennent les hydroperoxydes d'acides gras, les acides gras polyinsaturés époxy-hydroxy, les jasmonates, les acides gras divinyléther et les aldéhydes foliaires .

Safety and Hazards

The safety and hazards of “O-(2-Methyl-allyl)-hydroxylamine hydrochloride” are not specifically mentioned in the retrieved documents. However, similar compounds like 2-Methylallylamine hydrochloride have hazard statements H315, H319, and H335, indicating that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

O-(2-methylprop-2-enyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-4(2)3-6-5;/h1,3,5H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGVYBHREJFCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500474 | |

| Record name | O-(2-Methylprop-2-en-1-yl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54149-64-3 | |

| Record name | O-(2-Methylprop-2-en-1-yl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

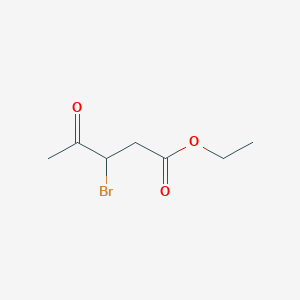

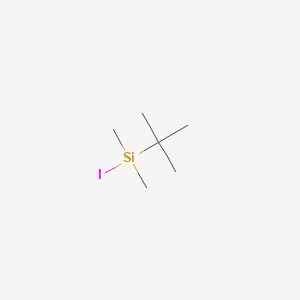

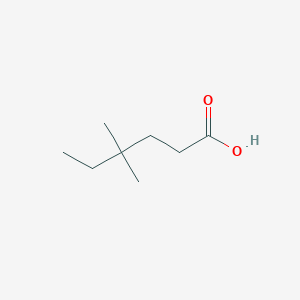

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane](/img/structure/B1610411.png)

![1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one](/img/structure/B1610418.png)